molecular formula C12H16N2O2 B1520807 4-Benzylmorpholine-2-carboxamide CAS No. 135072-12-7

4-Benzylmorpholine-2-carboxamide

Cat. No. B1520807
M. Wt: 220.27 g/mol
InChI Key: VOXVOGIAHOCTAV-UHFFFAOYSA-N
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Description

4-Benzylmorpholine-2-carboxamide is a heterocyclic organic compound that belongs to the class of morpholine derivatives. It has a molecular weight of 220.27 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-benzyl-2-morpholinecarboxamide . The InChI code is 1S/C12H16N2O2/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) .

It is stored at room temperature .

Scientific Research Applications

Synthesis and Properties of Polyamides

Research has shown the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from bis(ether-carboxylic acid) or bis(ether amine). These polyamides exhibit high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible, and tough films, indicating their potential for various industrial applications (Hsiao, Yang, & Chen, 2000).

Antibacterial Agents

A series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized and evaluated for their antibacterial activities against Gram-negative and Gram-positive bacteria. Some compounds exhibited significant antibacterial effects, highlighting their potential as antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).

Antipsychotic Agents

Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride were prepared and evaluated as potential antipsychotic agents. The study found that two derivatives exhibited potent in vivo activities comparable to existing antipsychotic agents, suggesting their utility as potential antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).

Inhibitors of DNA Repair Enzyme and Cancer Treatment

Research into benzimidazole inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) has shown potential in enhancing the effectiveness of radiotherapy and chemotherapy for cancer treatment. Derivatives of 2-phenyl-1H-benzimidazole-4-carboxamide exhibited potent PARP inhibition, indicating their promise as resistance-modifying agents in cancer chemotherapy (White et al., 2000).

Antiglaucoma Agents

Compounds synthesized from 4-carboxy-benzenesulfonamide or 4-chloro-3-sulfamoyl benzoic acid were tested as inhibitors of carbonic anhydrase isozymes, showing affinity in the low nanomolar range for isozymes involved in aqueous humor secretion. These compounds were evaluated as topically acting anti-glaucoma agents, demonstrating good in vivo activity and prolonged duration of action (Mincione et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, 4-Benzylmorpholine-2-carboxylic acid hydrochloride, indicates that it causes skin irritation and serious eye irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-benzylmorpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXVOGIAHOCTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677729
Record name 4-Benzylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylmorpholine-2-carboxamide

CAS RN

135072-12-7
Record name 4-Benzylmorpholine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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